molecular formula C11H16O5 B13691509 Dimethyl 1-Methyl-6-oxocyclohexane-1,3-dicarboxylate

Dimethyl 1-Methyl-6-oxocyclohexane-1,3-dicarboxylate

Cat. No.: B13691509
M. Wt: 228.24 g/mol
InChI Key: MZBOORFKQXTTJK-UHFFFAOYSA-N
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Description

Dimethyl 1-Methyl-6-oxocyclohexane-1,3-dicarboxylate is an organic compound with the molecular formula C11H16O5 and a molecular weight of 228.24 g/mol . This compound is characterized by a cyclohexane ring substituted with two ester groups and a ketone group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 1-Methyl-6-oxocyclohexane-1,3-dicarboxylate can be synthesized through various methods. One common approach involves the reaction of dimethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate with tryptamine, which leads to the formation of dimethyl 4-[2-(1H-indol-3-yl)ethylamino]-6-methyl-2-phenylcyclohexa-3,5-diene-1,3-dicarboxylate . This reaction is typically carried out under dehydration conditions due to the basic properties of the indole nitrogen atom.

Industrial Production Methods

Industrial production of this compound often involves catalytic hydrogenation. For instance, the catalytic hydrogenation of dimethyl 1,4-cyclohexane dicarboxylate using a CuMgAl catalyst under mild conditions can achieve high conversion rates and selectivity . This method is efficient and environmentally friendly, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-Methyl-6-oxocyclohexane-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Dimethyl 1-Methyl-6-oxocyclohexane-1,3-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 1-Methyl-6-oxocyclohexane-1,3-dicarboxylate involves its interaction with various molecular targets and pathways. For example, it has been shown to modulate macrophage polarization, shifting them from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype . This effect is mediated through the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines, as well as the modulation of surface receptors and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 1-Methyl-6-oxocyclohexane-1,3-dicarboxylate is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.

Properties

Molecular Formula

C11H16O5

Molecular Weight

228.24 g/mol

IUPAC Name

dimethyl 1-methyl-6-oxocyclohexane-1,3-dicarboxylate

InChI

InChI=1S/C11H16O5/c1-11(10(14)16-3)6-7(9(13)15-2)4-5-8(11)12/h7H,4-6H2,1-3H3

InChI Key

MZBOORFKQXTTJK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCC1=O)C(=O)OC)C(=O)OC

Origin of Product

United States

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